molecular formula C12H12N2O4 B8538913 3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole

3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole

Cat. No. B8538913
M. Wt: 248.23 g/mol
InChI Key: STALTAQBJULXHZ-UHFFFAOYSA-N
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Patent
US08557984B2

Procedure details

3-Iodo-4-(methoxy) nitrobenzene (65 g, 233 mmol, Matrix Scientific), (3,5-dimethyl-4-isoxazolyl)boronic acid (36.1 g, 256 mmol) and cesium carbonate (152 g, 466 mmol) were combined with DME (80 ml) and water (40 ml) and the mixture was degassed with nitrogen for 10 min, then PEPPSI™ catalyst (3.96 g, 5.82 mmol) was added and the mixture heated at 90° C. for 4 h, then cooled and diluted with ethyl acetate (800 ml). The resulting suspension was filtered through Celite and the filtrate washed with water (2×500 ml). The solvent was dried (sodium sulphate), filtered and evaporated to give a brown solid which was triturated with ether (30 ml). The solid product was washed with ether (100 ml) to give 3,5-dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole as beige solid (48.2 g).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
152 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
3.96 g
Type
catalyst
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[CH3:13][C:14]1[C:18](B(O)O)=[C:17]([CH3:22])[O:16][N:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].COCCOC>C(OCC)(=O)C.O>[CH3:13][C:14]1[C:18]([C:2]2[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:6][C:7]=2[O:8][CH3:9])=[C:17]([CH3:22])[O:16][N:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
IC=1C=C(C=CC1OC)[N+](=O)[O-]
Step Two
Name
Quantity
36.1 g
Type
reactant
Smiles
CC1=NOC(=C1B(O)O)C
Step Three
Name
cesium carbonate
Quantity
152 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
COCCOC
Step Five
Name
catalyst
Quantity
3.96 g
Type
catalyst
Smiles
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed with nitrogen for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through Celite
WASH
Type
WASH
Details
the filtrate washed with water (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether (30 ml)
WASH
Type
WASH
Details
The solid product was washed with ether (100 ml)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1C1=C(C=CC(=C1)[N+](=O)[O-])OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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